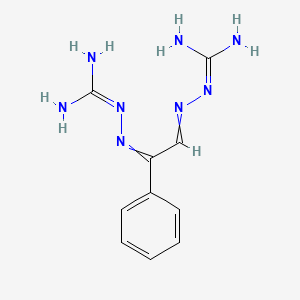
Hydrazinecarboximidamide, 2,2'-(1-phenyl-1,2-ethanediylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- is a chemical compound with the molecular formula C10H15ClN8. It is also known by its CAS number 71312-77-1. This compound is characterized by its unique structure, which includes a phenyl group and two hydrazinecarboximidamide moieties connected by an ethanediylidene bridge .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- typically involves the reaction of aminoguanidine hydrochloride with phenylglyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydrazine derivatives, while reduction can produce simpler hydrazine compounds .
Applications De Recherche Scientifique
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1-
Propriétés
Numéro CAS |
76430-86-9 |
|---|---|
Formule moléculaire |
C10H14N8 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
2-[[2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine |
InChI |
InChI=1S/C10H14N8/c11-9(12)17-15-6-8(16-18-10(13)14)7-4-2-1-3-5-7/h1-6H,(H4,11,12,17)(H4,13,14,18) |
Clé InChI |
GUWYZFXTOZCQRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NN=C(N)N)C=NN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



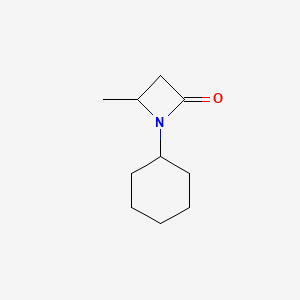


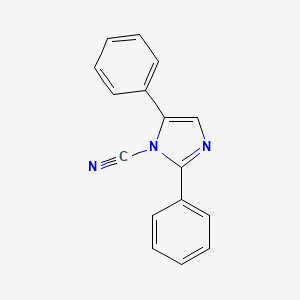

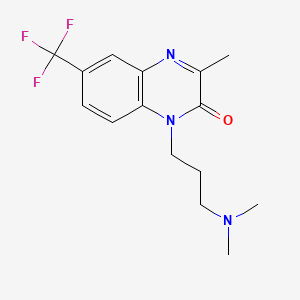
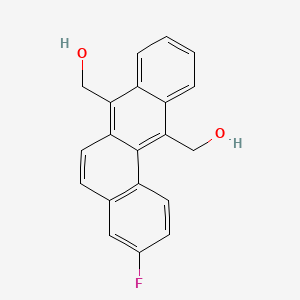
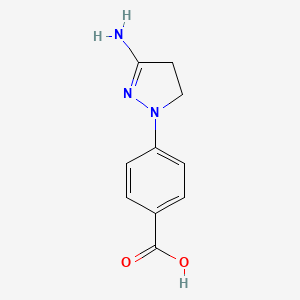

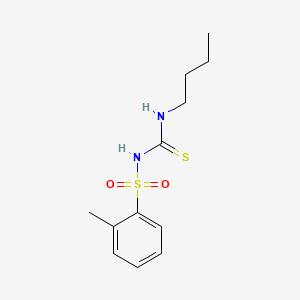
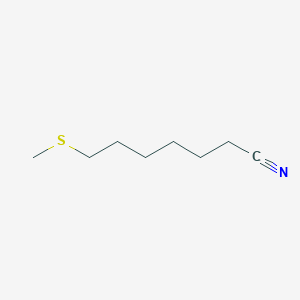

![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
